REACTION_CXSMILES
|
[P:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)(Cl)Cl.[NH:10]([CH2:13][CH3:14])[CH2:11][CH3:12].[Li][CH2:16]CCC.Cl.[Mg]>CCOCC.CCCCCC.C1COCC1>[N:10]1[CH:13]=[CH:14][CH:16]=[CH:12][C:11]=1[PH:1][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
46 mL
|
Type
|
reactant
|
Smiles
|
N(CC)CC
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to rise to room temperature
|
Type
|
CUSTOM
|
Details
|
transferred into a clean Schlenk flask
|
Type
|
CUSTOM
|
Details
|
the solvent removed under vacuum
|
Type
|
ADDITION
|
Details
|
To the solid residue was added ether (500 ml)
|
Type
|
STIRRING
|
Details
|
the mixture rapidly stirred for 1 hour
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
stood overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the dried under vacuum
|
Type
|
DISSOLUTION
|
Details
|
The yellow oil was then dissolved in ether (500 ml)
|
Type
|
CUSTOM
|
Details
|
a solution of LiPy {prepared
|
Type
|
STIRRING
|
Details
|
the solution was then stirred for 1 h
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
was added via a cannula over 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
to reach room temperature
|
Type
|
STIRRING
|
Details
|
was then stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
This gave a pale brown suspension
|
Type
|
CUSTOM
|
Details
|
the yellow solution cannula transferred into a clean Schlenk flask
|
Type
|
WASH
|
Details
|
The brown precipitate was washed again with THF (500 mL)
|
Type
|
CUSTOM
|
Details
|
before removing the THF under vacuum
|
Type
|
CUSTOM
|
Details
|
leaving a red/orange solid
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
WAIT
|
Details
|
The solution was kept under ice cooling for a further 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
to rise to room temperature
|
Type
|
STIRRING
|
Details
|
stirring overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CUSTOM
|
Details
|
to remove excess magnesium
|
Type
|
CUSTOM
|
Details
|
quenched with water (100 mL, degassed with nitrogen gas for 20 minutes)
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
cannula transferred into a clean Schlenk flask
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Type
|
CUSTOM
|
Details
|
to give viscous orange oil, yield=15.1 g, 36%
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |